2,3-Dichloro-6-methylpyridine

Physicochemical Property Isomer Separation Quality Control

2,3-Dichloro-6-methylpyridine (CAS 54957-86-7) is a dichlorinated 6-methylpyridine building block employed as a key intermediate in pharmaceutical and agrochemical synthesis. The presence of two chlorine substituents at the 2- and 3-positions of the pyridine ring, together with a methyl group at the 6-position, establishes a distinct substitution pattern that governs its regioselective cross-coupling behavior and physicochemical profile relative to other dichloro-methylpyridine isomers.

Molecular Formula C6H5Cl2N
Molecular Weight 162.01 g/mol
CAS No. 54957-86-7
Cat. No. B1317625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dichloro-6-methylpyridine
CAS54957-86-7
Molecular FormulaC6H5Cl2N
Molecular Weight162.01 g/mol
Structural Identifiers
SMILESCC1=NC(=C(C=C1)Cl)Cl
InChIInChI=1S/C6H5Cl2N/c1-4-2-3-5(7)6(8)9-4/h2-3H,1H3
InChIKeyBRJDBTSPHZWCBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dichloro-6-methylpyridine (CAS 54957-86-7): Technical Baseline for Procurement and Specification


2,3-Dichloro-6-methylpyridine (CAS 54957-86-7) is a dichlorinated 6-methylpyridine building block employed as a key intermediate in pharmaceutical and agrochemical synthesis [1]. The presence of two chlorine substituents at the 2- and 3-positions of the pyridine ring, together with a methyl group at the 6-position, establishes a distinct substitution pattern that governs its regioselective cross-coupling behavior and physicochemical profile relative to other dichloro-methylpyridine isomers .

Why Isomeric Dichloro-methylpyridines Cannot Be Interchanged for 2,3-Dichloro-6-methylpyridine


Generic substitution among dichloro-methylpyridine isomers is precluded by widely divergent boiling points (208 °C vs. 187–233 °C) and physical states at ambient temperature (liquid vs. solid), which directly affect purification protocol design, reaction engineering, and storage logistics [1]. The 2,3-chlorine adjacency creates a unique electronic environment that enables orthogonal C2/C3 functionalization strategies; the 6-methyl substituent further modulates ring electron density and steric accessibility, making this isomer the preferred substrate when sequential differentiation of the 2- and 3-positions is required [2].

Quantitative Differentiation Evidence for 2,3-Dichloro-6-methylpyridine vs. Closest Isomeric Analogs


Boiling Point Separation: 2,3-Dichloro-6-methylpyridine is Distillable 25 °C Lower than 2,6-Dichloro-3-methylpyridine

The target isomer exhibits a boiling point of 208.1 °C at 760 mmHg, which is 24.9 °C lower than that of 2,6-dichloro-3-methylpyridine (233.0 °C) and 16.7 °C lower than 2,3-dichloro-4-methylpyridine (224.8 °C), while lying 21.2 °C above 2,3-dichloro-5-methylpyridine (186.9 °C) [1]. This substantial boiling-point gap permits unambiguous discrimination and fractionation during distillation-based purification of isomer mixtures.

Physicochemical Property Isomer Separation Quality Control

Ambient Physical State: 2,3-Dichloro-6-methylpyridine is Liquid at Room Temperature, Simplifying Metered Dosing

2,3-Dichloro-6-methylpyridine has a measured melting point near 25 °C, making it a low-melting solid or liquid under typical laboratory conditions . In contrast, 2,6-dichloro-3-methylpyridine is a crystalline solid with a melting point of 54–57 °C, and 2,3-dichloro-5-methylpyridine melts at 42–45 °C . The liquid handling window of the target isomer eliminates the need for pre-heating or solvent pre-dissolution steps required for solid analogs during automated parallel synthesis or continuous-flow processing.

Handling Property Process Engineering Formulation

LogP Uniformity Enables Consistent Solvent Extraction Behavior Across Isomer Series

The computed LogP value for 2,3-dichloro-6-methylpyridine is approximately 2.70, nearly identical to those of 2,4-dichloro-6-methylpyridine (2.70) and 2,3-dichloro-4-methylpyridine (2.70) [1]. This constancy across isomers ensures that solvent extraction protocols (e.g., ethyl acetate/water) developed for one isomer can be transferred to the target compound without re-optimization, while the boiling-point and melting-point selectivity remain the practical discriminating factors for procurement and quality release.

Partition Coefficient Extraction Analytical Development

Procurement-Driven Application Scenarios for 2,3-Dichloro-6-methylpyridine


Regioselective Cross-Coupling in Medicinal Chemistry

The 2,3-dichloro pattern with a remote 6-methyl group supports orthogonal C–N and C–C bond formations at the 2- and 3-positions, respectively. 2,3-Dichloro-6-methylpyridine is the intermediate of choice when a methyl substituent is required at the 6-position in the final target molecule, avoiding post-coupling methylation steps that could erode yield and selectivity [1].

Building Block for Agrochemical Lead Optimization

In herbicide and fungicide discovery programs, the liquid-handling advantage (mp ≈ 25 °C) of 2,3-dichloro-6-methylpyridine allows direct use in automated high-throughput synthesis platforms without solvent pre-dissolution, reducing cycle time and solvent waste relative to solid dichloro-methylpyridine isomers such as 2,6-dichloro-3-methylpyridine .

Isomerically Pure Reference Standard for Analytical Method Development

The distinct boiling point (208.1 °C) and the availability of high-purity (>98 %) commercial material make 2,3-dichloro-6-methylpyridine suitable as a reference standard for GC and HPLC methods designed to resolve and quantify dichloro-methylpyridine isomers in reaction mixtures. The large boiling-point gap versus 2,6-dichloro-3-methylpyridine (233 °C) facilitates baseline GC separation [2].

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